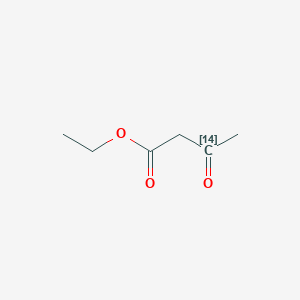
ethyl 3-oxo(314C)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo(314C)butanoate, also known as ethyl acetoacetate, is a colorless liquid ester with a pleasant odor. Its chemical formula is CH₃COCH₂COOC₂H₅, and it has a relative density of 1.03. The compound exhibits keto-enol tautomerism, with about 7% of the enol form present under normal conditions . It is widely used in organic synthesis due to its versatile reactivity.
Preparation Methods
Ethyl 3-oxo(314C)butanoate can be synthesized through various methods:
Chemical Reactions Analysis
Ethyl 3-oxo(314C)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid.
Reduction: Reduction of this compound with reagents like lithium aluminum hydride yields 3-hydroxybutanoate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce acetoacetic acid and ethanol.
Scientific Research Applications
Ethyl 3-oxo(314C)butanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: this compound serves as a precursor in the synthesis of drugs such as sedatives and anticonvulsants.
Industry: It is employed in the production of dyes, perfumes, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-oxo(314C)butanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s keto-enol tautomerism allows it to participate in both nucleophilic addition and substitution reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Ethyl 3-oxo(314C)butanoate is unique due to its keto-enol tautomerism and versatile reactivity. Similar compounds include:
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 3-oxobutyrate: Another ester with similar reactivity but different structural features.
Ethyl acetylacetate: A compound with a similar functional group but different reactivity patterns.
This compound stands out due to its widespread use in organic synthesis and its ability to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
ethyl 3-oxo(314C)butanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+2 |
InChI Key |
XYIBRDXRRQCHLP-RHRFEJLCSA-N |
Isomeric SMILES |
CCOC(=O)C[14C](=O)C |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















